molecular formula C33H33NO B14132006 9-(4-benzoylphenyl)-3,6-di-tert-butyl-9H-carbazole

9-(4-benzoylphenyl)-3,6-di-tert-butyl-9H-carbazole

Cat. No.: B14132006
M. Wt: 459.6 g/mol
InChI Key: KDHHEPONLQAODR-UHFFFAOYSA-N
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Description

(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone is a complex organic compound with the molecular formula C33H33NO and a molecular weight of 459.62 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with tert-butyl groups, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves the reaction of 3,6-di-tert-butylcarbazole with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological molecules, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C33H33NO

Molecular Weight

459.6 g/mol

IUPAC Name

[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C33H33NO/c1-32(2,3)24-14-18-29-27(20-24)28-21-25(33(4,5)6)15-19-30(28)34(29)26-16-12-23(13-17-26)31(35)22-10-8-7-9-11-22/h7-21H,1-6H3

InChI Key

KDHHEPONLQAODR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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